molecular formula C24H25ClN4O B612116 2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide CAS No. 1346265-80-2

2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide

Cat. No. B612116
M. Wt: 420.9345
InChI Key: FJLKVQYKXSXIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRN-103 was found to suppress the VEGF-induced phosphorylation of VEGF receptor 2 (VEGR2) and the activations of AKT and eNOS. Taken together, these results suggest that BRN-103 inhibits VEGF-mediated angiogenesis signaling in human endothelial cells.

Scientific Research Applications

Antimicrobial Properties

Compounds structurally related to 2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide, such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, have demonstrated antimicrobial activity against various bacteria and fungi, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2010).

Anti-angiogenic Activities

Specific derivatives of nicotinamide, including 2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide (BRN-103), have been identified as potent inhibitors of vascular endothelial growth factor (VEGF)-mediated angiogenesis signaling in human endothelial cells. This suggests their potential application in anti-angiogenic therapies, particularly in cancer treatment (Choi et al., 2011).

Herbicidal Activity

Research on nicotinic acid derivatives has led to the discovery of compounds with herbicidal properties. For instance, some N-(arylmethoxy)-2-chloronicotinamides, which are chemically related to the compound , showed significant herbicidal activity against certain plants, such as bentgrass and duckweed. This demonstrates the potential utility of these compounds in agricultural applications (Yu et al., 2021).

properties

CAS RN

1346265-80-2

Product Name

2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide

Molecular Formula

C24H25ClN4O

Molecular Weight

420.9345

IUPAC Name

2-((1-benzylpiperidin-4-yl)amino)-N-(3-chlorophenyl)nicotinamide

InChI

InChI=1S/C24H25ClN4O/c25-19-8-4-9-21(16-19)28-24(30)22-10-5-13-26-23(22)27-20-11-14-29(15-12-20)17-18-6-2-1-3-7-18/h1-10,13,16,20H,11-12,14-15,17H2,(H,26,27)(H,28,30)

InChI Key

FJLKVQYKXSXIPA-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(Cl)=C1)C2=C(NC3CCN(CC4=CC=CC=C4)CC3)N=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BRN103;  BRN103;  BRN 103

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-(N-3-chlorophenyl)nicotinamide (280 mg, 1.05 mmol, 1.05 eq) prepared in Preparation Example 5, 4-amino-1-benzylpiperidine (1.0 mmol), and anhydrous potassium carbonate (1.3 mmol) in ortho-xylene was stirred for 24 hrs under reflux. The reaction mixture was cooled to a room temperature, added with ethylacetate, and extracted twice with 1N HCl. The aqueous layer thus formed was washed with 30 ml of ethylacetate, adjusted to a pH of about 9-10 by adding 2 N sodium hydroxide, and extracted two or three times with 20 ml of methylene chloride. The organic layer was dried over a desiccant, and concentrated in a reduced pressure. A desired fraction obtained by purification through silica gel chromatography was concentrated in a reduced pressure and dried in a vacuum to afford the title compound. Yield: 66.5% 1H NMR (DMSO-d6) δ8.15˜8.30 (m, 2H), 8.03 (d, 1H), 7.90 (s, 1H), 7.66 (d, 1H), 7.60 (d, 1H), 7.30˜7.60 (m, 6H), 7.19 (d, 1H), 6.70 (m, 1H), 4.10 (bs, 1H), 3.95 (s, 1H), 2.85˜3.15 (m, 2H), 2.70˜2.85 (m, 2H), 1.90˜2.15 (m, 2H), 1.60˜1.85 (m, 2H) ppm.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide
Reactant of Route 2
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide
Reactant of Route 3
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide
Reactant of Route 4
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide
Reactant of Route 5
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide
Reactant of Route 6
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.